molecular formula C12H7F3N4O3 B2581443 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318469-12-4

1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2581443
CAS No.: 318469-12-4
M. Wt: 312.208
InChI Key: SNCYPGFTYJMROO-UHFFFAOYSA-N
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Description

1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 318469-12-4) is a high-value chemical intermediate with significant applications in agricultural and pharmaceutical research. This compound features a pyrazole core substituted with a nitrophenoxy group and a trifluoromethyl group, a motif known to enhance biological activity and optimize pharmacokinetic properties . The pyrazole scaffold is a privileged structure in medicinal chemistry, and derivatives like this are frequently investigated for their fungicidal, insecticidal, and acaricidal activities, serving as key intermediates in the development of novel crop protection agents . The inclusion of the trifluoromethyl group is a common strategy in rational drug design, as it can improve metabolic stability, increase lipophilicity, and strengthen binding affinity to target proteins . Researchers utilize this carbonitrile-functionalized pyrazole as a versatile building block for the synthesis of more complex molecules, including those with potential anticancer, anti-inflammatory, and antimicrobial properties . Its molecular formula is C12H7F3N4O3 and it has a molecular weight of 312.21 g/mol . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N4O3/c1-18-11(9(6-16)10(17-18)12(13,14)15)22-8-4-2-3-7(5-8)19(20)21/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNCYPGFTYJMROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common method includes:

  • Formation of the Pyrazole Ring:

      Starting Material: 3-nitrophenol

      Reagents: Methylhydrazine, trifluoroacetic acid

      Conditions: Reflux in an appropriate solvent (e.g., ethanol) to form the pyrazole ring.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, dichloromethane, room temperature.

    Reduction: Hydrogen gas, palladium on carbon, ethanol, room temperature.

    Substitution: Sodium hydride, dimethylformamide, elevated temperatures.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the nitrophenoxy group can interact with various biological pathways.

Comparison with Similar Compounds

Substituent Variations at Position 5

The 5-position substituent significantly influences electronic, steric, and solubility properties. Below is a comparative analysis of key analogues:

Compound Name 5-Position Substituent Molecular Formula Key Properties
Target Compound 3-Nitrophenoxy C₁₃H₉F₃N₄O₃ High electron-withdrawing effect; potential stability in oxidative environments .
1-Methyl-5-(4-methylpiperazino)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile 4-Methylpiperazino C₁₁H₁₄F₃N₅ Enhanced solubility due to piperazine; possible CNS activity .
1-Methyl-5-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile Morpholin-4-yl C₁₀H₁₁F₃N₄O Improved bioavailability; morpholine enhances metabolic stability .
1-Methyl-5-[4-(2-pyridinyl)piperazino]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile 4-(2-Pyridinyl)piperazino C₁₅H₁₅F₃N₆ Potential for π-π interactions; pyridine may improve receptor binding .
Fipronil (5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile) Amino + trifluoromethylsulfinyl C₁₂H₄Cl₂F₆N₄OS Broad-spectrum insecticide; sulfinyl group increases polarity and bioactivity .

Key Observations :

  • Electron-Withdrawing vs. Solubility-Enhancing Groups: The nitrophenoxy group in the target compound provides strong electron withdrawal, which may stabilize the molecule but reduce solubility compared to morpholine or piperazine derivatives .
  • Biological Implications : Piperazine and pyridine substituents (e.g., in ) are associated with CNS and receptor-targeted activities, whereas the nitro group in the target compound may favor agrochemical applications .

Variations at Position 3 and 4

The trifluoromethyl group at position 3 is a common feature in many analogues, contributing to metabolic resistance and lipophilicity. The nitrile group at position 4 is critical for intermolecular interactions (e.g., hydrogen bonding):

Compound Name 3-Position Substituent 4-Position Substituent Impact
Target Compound Trifluoromethyl Nitrile Stabilizes the pyrazole core; nitrile enables covalent binding .
3-(Trifluoromethyl)-1H-pyrazole-4-carbonitrile (CAS 318951-60-9) Trifluoromethyl Nitrile Lacks methyl and 5-substituents; lower steric hindrance .
MPY (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile) Trifluoromethyl Amino Amino group increases reactivity but may reduce stability .

Key Observations :

  • The trifluoromethyl group at position 3 is a conserved feature across analogues, likely due to its role in enhancing metabolic stability and hydrophobic interactions .
  • The nitrile group at position 4 in the target compound may offer superior binding affinity compared to amino or sulfinyl groups in other derivatives .

Biological Activity

1-Methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its synthesis, biological evaluations, and potential therapeutic applications.

The compound has the following molecular formula and characteristics:

  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 273.2 g/mol
  • CAS Number : 344591-91-9

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrazole ring and the introduction of the nitrophenoxy and trifluoromethyl groups. The general synthetic route includes:

  • Formation of Pyrazole Core : Utilizing hydrazine derivatives with appropriate carbonyl compounds.
  • Introduction of Functional Groups : Employing electrophilic aromatic substitution to attach the nitrophenoxy group and trifluoromethylation techniques.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The compound's structure suggests potential interactions with tubulin similar to known inhibitors like colchicine .

Table 1: Anticancer Activity Data

CompoundIC50 (µM)Mechanism of Action
Compound A0.08 - 12.07Inhibits tubulin polymerization
Compound B73 - 84Induces apoptosis in cancer cell lines
This compoundTBDPotentially inhibits cell proliferation

Anti-inflammatory Effects

In addition to anticancer properties, pyrazole derivatives have been evaluated for anti-inflammatory activity. For example, compounds similar to 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole have shown efficacy in reducing pro-inflammatory cytokines in vitro and in vivo models .

Table 2: Anti-inflammatory Activity Data

CompoundIC50 (µg/mL)Inflammatory Model
Compound C60.56LPS-induced inflammation in macrophages
Compound D54.65Carrageenan-induced paw edema in rats

Study on Anticancer Activity

A study focusing on a series of aminopyrazoles demonstrated that certain derivatives exhibited potent anticancer activity with IC50 values ranging from low micromolar concentrations . The docking studies indicated favorable binding interactions within the colchicine site on tubulin, suggesting that modifications on the pyrazole ring could enhance potency.

Study on Anti-inflammatory Properties

In another study, various pyrazole derivatives were tested for their ability to inhibit TNF-alpha release in LPS-stimulated macrophages. The results indicated that specific substitutions on the pyrazole core significantly improved anti-inflammatory effects, highlighting the therapeutic potential of these compounds in treating chronic inflammatory diseases .

Q & A

Q. What synthetic methodologies are effective for preparing 1-methyl-5-(3-nitrophenoxy)-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile?

A multi-step synthesis is typically employed, starting with functionalization of the pyrazole core. For example, condensation reactions using triazenylpyrazole precursors under controlled temperatures (0–50°C) in methylene chloride, followed by purification via flash chromatography with cyclohexane/ethyl acetate gradients, yield high-purity products (88% yield) . Key steps include azide group introduction and optimization of solvent systems (e.g., DMF or ionic liquids like [bmim][BF4]) to enhance reaction efficiency .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • 1H NMR : Peaks at δ 7.54 (s, 1H, pyrazole-H) and δ 5.16 (s, 2H, benzyl-CH2) confirm substitution patterns .
  • 13C NMR : Signals at δ 150.4 (C=O) and δ 111.3 (CN) verify nitrile and carbonyl functionalities .
  • IR : Strong absorption bands at 2231 cm⁻¹ (C≡N) and 2139 cm⁻¹ (N3) are diagnostic for functional groups .

Q. What solvent systems are optimal for recrystallization to achieve high crystallinity?

Ethanol or ethanol/water mixtures are effective for slow evaporation, producing single crystals suitable for X-ray diffraction. For example, crystallization from ethanol yielded crystals with defined melting points (100–101.5°C) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, trifluoromethyl) influence the compound’s electronic properties and reactivity?

The nitro group at the 5-position and trifluoromethyl at the 3-position enhance electrophilicity, facilitating nucleophilic aromatic substitution. These groups also stabilize intermediates in cross-coupling reactions. Comparative studies with analogs lacking these substituents show reduced reactivity in Suzuki-Miyaura couplings .

Q. What strategies mitigate competing side reactions during functionalization of the pyrazole core?

  • Temperature control : Maintaining 0°C during azide addition minimizes decomposition .
  • Catalyst selection : Pd(PPh3)4 improves selectivity in arylations, reducing byproducts like dehalogenated intermediates .
  • Protecting groups : Temporary protection of the nitrile group with TMSCl prevents undesired cyclization .

Q. How can molecular docking studies predict the compound’s bioactivity (e.g., enzyme inhibition)?

Docking into active sites (e.g., cytochrome P450 enzymes) using software like AutoDock Vina reveals interactions between the trifluoromethyl group and hydrophobic pockets, while the nitrophenoxy moiety forms hydrogen bonds with catalytic residues. This aligns with experimental IC50 data for related pyrazole inhibitors .

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

LC-MS with a C18 column and acetonitrile/water mobile phase detects impurities <0.1%. For example, residual triazenyl intermediates (m/z 238) are identified via HRMS and eliminated by optimizing reaction times .

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported yields for similar pyrazole derivatives?

Variations often stem from solvent purity or catalyst loading. For instance, using anhydrous DMF increases yields by 15% compared to technical-grade solvent in Ullmann couplings . Cross-referencing synthesis protocols (e.g., K2CO3 vs. Cs2CO3 as base) and replicating under inert atmospheres can resolve inconsistencies .

Q. Why do some studies report conflicting bioactivity results for trifluoromethyl-pyrazole analogs?

Differences in cell permeability (logP) and metabolic stability (e.g., CYP3A4-mediated degradation) explain variability. Comparative studies using PAMPA assays and hepatic microsomes are recommended to standardize activity assessments .

Methodological Innovations

Q. Can green chemistry approaches (e.g., ionic liquids) improve the sustainability of pyrazole synthesis?

Yes. For example, [bmim][BF4] as a solvent enables one-pot, catalyst-free synthesis at 80°C, reducing waste and energy consumption. This method achieved 93% yield for a related pyrazolo[3,4-b]pyridine carbonitrile .

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